molecular formula C18H12ClF2N3O4S B2441357 N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251621-10-9

N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2441357
CAS No.: 1251621-10-9
M. Wt: 439.82
InChI Key: ANJOTZCOHINLTC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H12ClF2N3O4S and its molecular weight is 439.82. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O4S/c19-14-9-12(21)4-5-15(14)22-16(25)10-24-18(26)7-6-17(23-24)29(27,28)13-3-1-2-11(20)8-13/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJOTZCOHINLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClFNO2SC_{15}H_{13}ClFNO_2S, with a molecular weight of approximately 327.79 g/mol. The compound features a chloro and fluorine substitution on the phenyl ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of related compounds in vitro and in vivo. For example, a study on similar HDAC inhibitors revealed potent activity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds ranged from 0.5 to 10 µM, indicating significant inhibitory effects on tumor cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG21.30HDAC inhibition
Compound BMCF75.00Apoptosis induction

In Vivo Efficacy

In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor growth. For instance, a related compound achieved a tumor growth inhibition (TGI) rate of approximately 48% compared to control treatments . This suggests that this compound may exhibit similar efficacy.

Case Studies

  • Case Study 1: HDAC Inhibition
    A study focused on the synthesis and evaluation of HDAC inhibitors highlighted that modifications to the phenyl ring enhanced selectivity towards class I HDACs. The presence of fluorine atoms was linked to increased potency against HDAC3, suggesting that this compound might also exhibit improved selectivity .
  • Case Study 2: Anticancer Combinations
    Another investigation explored the combination therapy potential of similar compounds with standard chemotherapeutics like Taxol and Camptothecin. Results indicated enhanced anticancer activity when used in combination, supporting the hypothesis that this compound could be developed as part of a combination therapy regimen .

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